molecular formula C20H21N7O2 B12193482 7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B12193482
M. Wt: 391.4 g/mol
InChI Key: YJYREGRSFWTZIZ-UHFFFAOYSA-N
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Description

7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyridine, pyrimidine, and triazole rings, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system . These reactions are usually carried out under controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include NaOCl, Pb(OAc)4, MnO2 for oxidation, and NaBH4 for reduction . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-morpholin-4-ylpropyl)-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its unique combination of pyridine, pyrimidine, and triazole rings, which confer distinct biological activities and make it a versatile scaffold for various applications.

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

11-(3-morpholin-4-ylpropyl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H21N7O2/c28-19-16-14-22-20-23-18(15-3-1-5-21-13-15)24-27(20)17(16)4-8-26(19)7-2-6-25-9-11-29-12-10-25/h1,3-5,8,13-14H,2,6-7,9-12H2

InChI Key

YJYREGRSFWTZIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5

Origin of Product

United States

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